1-(4-Chlorophenyl)-2-phenoxyethanone
Overview
Description
1-(4-Chlorophenyl)-2-phenoxyethanone is a useful research compound. Its molecular formula is C14H11ClO2 and its molecular weight is 246.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Research involving molecular docking and quantum chemical calculations has been conducted to understand the molecular structure, spectroscopic data, and biological effects of related compounds. For instance, Viji et al. (2020) conducted a study on a related compound using DFT calculations to optimize the geometry of the molecule and analyze its molecular parameters, intramolecular charge transfer, and potential biological effects through molecular docking results (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Environmental and Catalytic Transformations
The transformation and degradation of chlorophenols in environmental contexts have been extensively studied. Diaz et al. (2008) explored the hydrodechlorination of 4-chlorophenol using palladium, platinum, and rhodium catalysts, highlighting the process's kinetics and proposing a reaction scheme based on their findings (Diaz, Casas, Mohedano, Calvo, Gilarranz, & Rodriguez, 2008). Additionally, the photochemistry of chlorophenols in water and the influence of cyclodextrins on their reaction pathways have been investigated, offering insights into the photodegradation processes of these compounds (Manet, Monti, Bortolus, Fagnoni, & Albini, 2005).
Catalyst Deactivation and Reaction Pathways
Research on catalyst deactivation during the hydrodechlorination of dichlorophenols over supported Pd has provided insights into the influence of support materials on catalyst activity and the nature of surface active hydrogen (Yuan & Keane, 2003). Furthermore, studies on the formation of disinfection by-products during chlorination treatments and the conversion of chlorophenols to cyclohexane using recyclable catalysts illustrate the complexity of chemical transformations involving chlorophenols (Sun, Wei, Liu, Geng, Liu, & Du, 2019).
Mechanism of Action
Target of Action
Related compounds such as pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Related compounds like pyraclostrobin, a quinone outside inhibitor (qoi)-type fungicide, are used in agriculture . QoIs inhibit the mitochondrial respiration by blocking the electron transfer from cytochrome b to cytochrome c1 .
Biochemical Pathways
Related compounds like pyraclostrobin are known to affect the mitochondrial respiration pathway .
Pharmacokinetics
Related compounds have shown good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-phenoxyethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPGQJAUALFAMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362986 | |
Record name | 1-(4-chlorophenyl)-2-phenoxyethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41806-25-1 | |
Record name | 1-(4-chlorophenyl)-2-phenoxyethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30362986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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